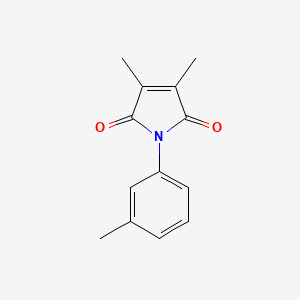![molecular formula C22H24ClNO3 B8492221 tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8492221.png)
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is an organic compound with the molecular formula C22H24ClNO3. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted phenoxy group, and a propyl-substituted pyridinyl group connected via an ethynyl linkage. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reactions: The chloro and propyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Amino or thio-substituted derivatives
科学研究应用
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The ethynyl linkage and the aromatic rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxyacetate
- Tert-butyl 4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxyacetate
- Tert-butyl 4-chloro-2-[(4-ethylpyridin-3-yl)ethynyl]phenoxyacetate
Uniqueness
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl linkage and the propyl-substituted pyridinyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
属性
分子式 |
C22H24ClNO3 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C22H24ClNO3/c1-5-6-16-11-12-24-14-18(16)8-7-17-13-19(23)9-10-20(17)26-15-21(25)27-22(2,3)4/h9-14H,5-6,15H2,1-4H3 |
InChI 键 |
FNNYREIVEISERS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one](/img/structure/B8492228.png)


